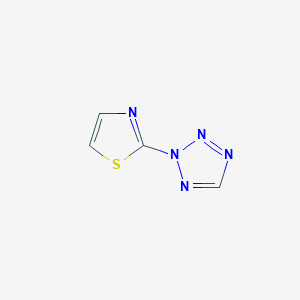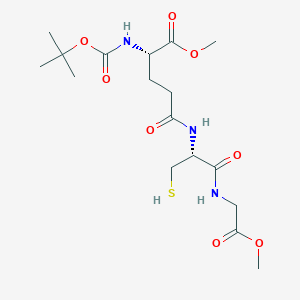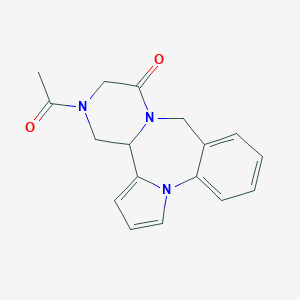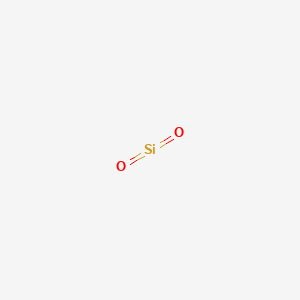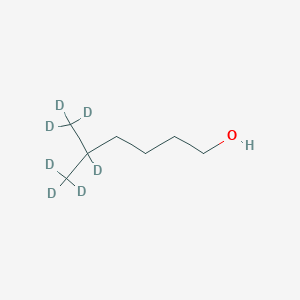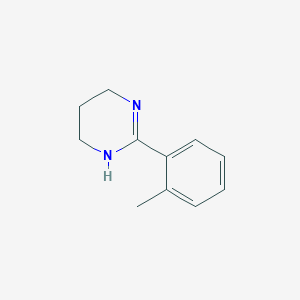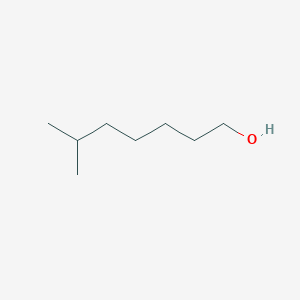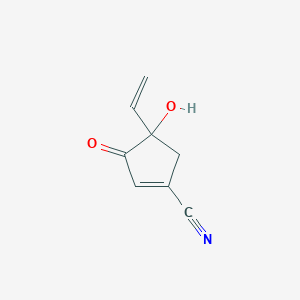
5-Ethenyl-5-hydroxy-3-isocyano-2-cyclopenten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-5-hydroxy-3-isocyano-2-cyclopenten-1-one, also known as vinylglyoxylate isocyanate or VGIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. VGIC is a heterocyclic compound that contains both an isocyanate and a vinyl group, making it a versatile molecule for various applications in chemistry and biology.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
- Synthesis and Modification : This compound and its analogs are key intermediates in organic synthesis, particularly for bromination methods. They are used to introduce bromine atoms into various positions, such as in the ethene bridge and aryl groups, of similar structures (Shirinian et al., 2012).
- Functionalization and Switching Processes : Functionalized derivatives of this compound are promising for light-induced switching processes, such as in photochromic applications, where they can undergo reversible changes in color or light absorption properties (Lucas et al., 2003).
- Fischer Carbenemetal Complexes : These compounds are utilized in the formation of Fischer carbenemetal complexes, which are instrumental in the synthesis of various organic structures, including triquinanes and hexacycles, demonstrating their versatility in complex organic synthesis (Wu et al., 2005).
Photophysics and Material Science
- Optical Molecular Switches : Certain derivatives of this compound are used in the development of optical molecular switches, providing potential applications in materials science, particularly in the area of photoresponsive materials (Lucas et al., 2003).
- Photochromism Studies : Unsymmetrical derivatives of this compound have been studied for their photochromic properties. These studies are crucial for understanding and developing materials that can change color or opacity in response to light exposure (Shirinian et al., 2014).
Catalysis and Reaction Mechanisms
- Catalysis in Synthesis : This compound and its derivatives are used in catalyzed synthesis processes, such as Rhodium-catalyzed tandem annulation, where they act as components in complex reaction pathways leading to the formation of diverse organic compounds (Li et al., 2013).
Propiedades
Número CAS |
157566-63-7 |
|---|---|
Nombre del producto |
5-Ethenyl-5-hydroxy-3-isocyano-2-cyclopenten-1-one |
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
4-ethenyl-4-hydroxy-3-oxocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C8H7NO2/c1-2-8(11)4-6(5-9)3-7(8)10/h2-3,11H,1,4H2 |
Clave InChI |
GFDNNKCENLWCOQ-UHFFFAOYSA-N |
SMILES |
C=CC1(CC(=CC1=O)C#N)O |
SMILES canónico |
C=CC1(CC(=CC1=O)C#N)O |
Sinónimos |
5-ethenyl-5-hydroxy-3-isocyano-2-cyclopenten-1-one homothallin II |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



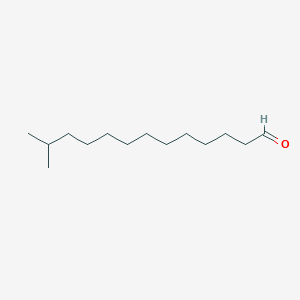
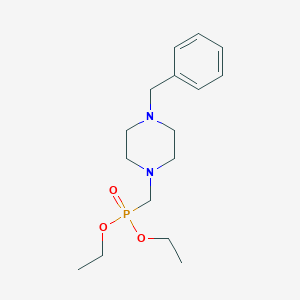
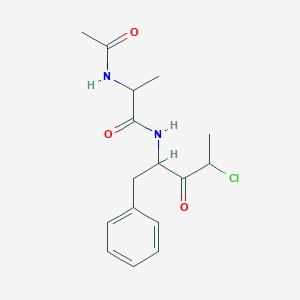
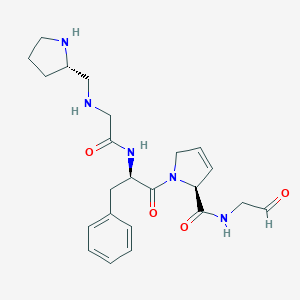
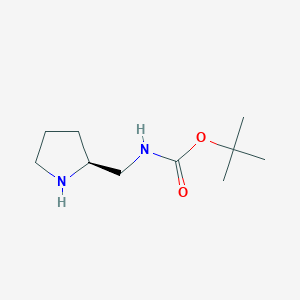
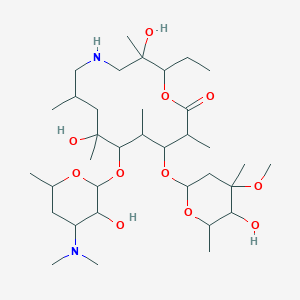
![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)
